![molecular formula C12H9N3 B8238847 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B8238847.png)
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile
Overview
Description
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Photovoltaic Applications
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile (Mebpy-CN) has been explored significantly in the field of photophysical and photovoltaic research. For instance, a novel series of ruthenium(II) complexes incorporating Mebpy-CN as an auxiliary ligand demonstrated enhanced photophysical properties. These complexes, including Ru(bpy)3-x(Mebpy-CN)x2, where x ranges from 1 to 3 and bpy denotes 2,2'-bipyridine, showed an increased lifetime and quantum yield of emission of their lowest (3)MLCT excited state, making them potent candidates for dye-sensitized solar cells (DSSCs) (Ortiz et al., 2013). Additionally, heteroleptic ruthenium(II) complexes with Mebpy-CN have been employed as mediators in organic solar cells (OSCs), enhancing photoconversion efficiency and stability by up to 23% compared to unsensitized OSCs (Salomón et al., 2021).
Spectroscopic and Structural Analysis
The structural and spectroscopic properties of Mebpy-CN and its derivatives have also been a subject of research. Studies have shown that the inclusion of electron-withdrawing or donating substituents on bipyridine ligands like Mebpy-CN can significantly alter redox potentials, electronic absorption maxima, and emission maxima, providing valuable insights for various applications in materials science (F. Salomón et al., 2020).
Nonlinear Optical Properties
Mebpy-CN and its derivatives have been investigated for their potential in nonlinear optical (NLO) applications. For instance, a study focusing on 4-Methyl-3-Nitropyridine-1-Carbonitrile, a related compound, explored its structural, electronic, and NLO properties, indicating the potential of such compounds in solar cell and biochemical applications (Ragavan et al., 2017).
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBCTYHVARTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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